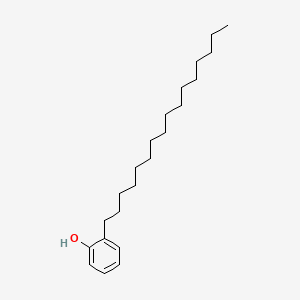

o-Hexadecylphenol

Description

Overview of Alkylphenolic Compounds in Contemporary Chemical Science

Alkylphenolic compounds are a diverse family of organic molecules derived from phenol (B47542), characterized by the substitution of one or more hydrogen atoms on the aromatic ring with an alkyl group uni.lu. These compounds, including long-chain alkylphenols (LCAPs) such as hexadecylphenol, have been integral to contemporary chemical science for several decades, finding extensive applications across various industries. They serve as crucial building blocks in organic synthesis and are widely utilized as surfactants, polymer stabilizers, and intermediates in the production of specialty chemicals. Alkylphenols are also components in phenolic resins, thermoplastic elastomers, and are employed as antioxidants, oil field chemicals, and fire retardant materials. Their amphiphilic nature, combining a hydrophilic phenolic head with a hydrophobic alkyl tail, underpins their utility in formulations requiring emulsification and controlled release mechanisms.

Historical Context and Evolution of Research on Hexadecylphenol Isomers

The industrial application of alkylphenols dates back nearly 50 years, with initial uses in detergents and as fuel additives. Within this class, the family of hexadecylphenol (phenols with a 16-carbon alkyl chain) has been noted as "less known and barely studied" compared to other alkylphenols like nonylphenol and octylphenol. Historically, research efforts have predominantly concentrated on the para-isomer, 4-hexadecylphenol (B1596523) (CAS No. 2589-78-8). Early investigations into hexadecylphenol involved studies on monomolecular films, examining properties such as expansion temperature and lateral adhesion on various solutions, providing foundational insights into their physical behavior at interfaces. Despite the existence of ortho-, meta-, and para-isomers for alkylphenols, the specific academic exploration of o-hexadecylphenol has been limited, highlighting a gap in the comprehensive understanding of this isomer's properties and potential.

Rationale for Focused Academic Inquiry into this compound

A compelling rationale exists for a focused academic inquiry into this compound (2-hexadecylphenol). While the para-isomer has received some attention, the broader hexadecylphenol family remains largely unexplored. The position of the hexadecyl chain on the phenolic ring significantly dictates the compound's chemical and physical characteristics. Specifically, the ortho-substitution places the substantial 16-carbon alkyl chain in close proximity to the hydroxyl group, leading to unique steric hindrance effects. This steric environment can profoundly influence the compound's reactivity, such as potentially slowing electrophilic substitution reactions compared to isomers with less hindered alkyl chains. Understanding these specific structural-activity relationships is crucial for tailoring new compounds with desired properties. Therefore, dedicated research into this compound is essential to uncover its distinct chemical behaviors, thermodynamic properties, and potential applications that may differ from its more studied para-counterpart.

Significance of this compound in Advanced Chemical and Biological Systems

Although specific detailed research findings focusing solely on this compound are scarce, its classification as a long-chain alkylphenol suggests significant potential across advanced chemical and biological systems. In chemical contexts, this compound is expected to function as a versatile building block in organic synthesis, similar to other alkylphenols. Its long hydrophobic chain and phenolic hydroxyl group make it a candidate for surfactant applications, capable of forming micelles or stabilizing emulsions, particularly in non-polar systems. Furthermore, o-isomers of alkylphenols have been identified as components in curing agent compositions for epoxy resins, indicating a role in advanced material science where specific isomeric structures can yield colorless and highly transparent cured products.

In biological systems, the inherent structure of long-chain alkylphenols, including this compound, allows for integration into lipid bilayers, potentially influencing membrane integrity, fluidity, and protein interactions. This interaction mechanism suggests its relevance as a model compound for studying lipid-phenol dynamics. The broader class of phenolic lipids with long alkyl chains is known to occur naturally, for instance, in microorganisms like Streptomyces, where they play roles in cellular metabolism. This natural presence underscores the potential for this compound to exhibit diverse biological activities, warranting further investigation into its specific interactions and effects within biological matrices.

Interactive Data Table Representation: Key Properties of Hexadecylphenol Isomers

| Property | This compound (2-Hexadecylphenol) | 4-Hexadecylphenol (p-Hexadecylphenol) |

| IUPAC Name | 2-Hexadecylphenol | 4-Hexadecylphenol |

| Molecular Formula | C₂₂H₃₈O | C₂₂H₃₈O |

| Molecular Weight | 318.54 g/mol | 318.5 g/mol |

| XLogP3 (predicted) | 10.0 | 9.7 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

Structure

3D Structure

Properties

CAS No. |

25401-86-9 |

|---|---|

Molecular Formula |

C22H38O |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

2-hexadecylphenol |

InChI |

InChI=1S/C22H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-22(21)23/h16-17,19-20,23H,2-15,18H2,1H3 |

InChI Key |

HMWIHOZPGQRZLR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC=CC=C1O |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of O Hexadecylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. High-resolution 1D and 2D NMR experiments provide detailed information on the number, type, and connectivity of atoms within the o-Hexadecylphenol molecule.

The 1H-NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the aliphatic protons of the hexadecyl chain. The phenolic hydroxyl proton typically appears as a broad singlet, sensitive to concentration and solvent effects. The aromatic region exhibits characteristic coupling patterns for an ortho-disubstituted benzene (B151609) ring. The hexadecyl chain protons show a prominent multiplet for the methylene (B1212753) groups and a triplet for the terminal methyl group.

Table 1: Representative 1H-NMR Chemical Shifts for this compound (400 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.08 (d) | d | 1H | Ar-H (H-6) |

| 7.02 (t) | t | 1H | Ar-H (H-4) |

| 6.86 (d) | d | 1H | Ar-H (H-3) |

| 6.80 (t) | t | 1H | Ar-H (H-5) |

| 4.85 (br s) | br s | 1H | O-H |

| 2.60 (t) | t | 2H | Ar-CH2- |

| 1.55 (m) | m | 2H | -CH2-CH2-Ar |

| 1.25 (br s) | br s | 26H | -(CH2)13- |

| 0.88 (t) | t | 3H | -CH3 |

The 13C-NMR spectrum provides information on the carbon backbone. Distinct signals are observed for the aromatic carbons, including the carbon bearing the hydroxyl group and the carbon attached to the hexadecyl chain, as well as the various methylene and methyl carbons of the long alkyl chain. The chemical shifts are consistent with the expected electronic environments.

Table 2: Representative 13C-NMR Chemical Shifts for this compound (100 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Assignment |

| 152.0 | C-OH (C-1) |

| 130.5 | C-Ar-CH2 (C-2) |

| 128.5 | Ar-CH (C-4) |

| 127.0 | Ar-CH (C-6) |

| 120.5 | Ar-CH (C-5) |

| 115.5 | Ar-CH (C-3) |

| 31.9 | CH2 (C-15, alkyl) |

| 30.5 | CH2 (C-2', alkyl) |

| 29.7-29.3 | (CH2)n (C-3' to C-14', alkyl) |

| 22.7 | CH2 (C-16, alkyl) |

| 14.1 | CH3 (C-17, alkyl) |

Two-dimensional NMR techniques are indispensable for confirming atom connectivity and resolving complex spectral overlaps.

COSY (Correlated Spectroscopy): The COSY spectrum reveals through-bond correlations between coupled protons. For this compound, cross-peaks are observed between adjacent aromatic protons, confirming the ortho-disubstitution pattern. Additionally, correlations within the hexadecyl chain, such as between the terminal methyl protons and their adjacent methylene protons, and sequential methylene protons, provide evidence for the continuous alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond 1H-13C correlations). This technique is crucial for unambiguous assignment of specific proton and carbon resonances, particularly for the overlapping methylene signals in the long alkyl chain. Distinct cross-peaks are observed for each CH, CH2, and CH3 group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations over two or three bonds (2J and 3J C-H couplings), which are vital for establishing long-range connectivity, especially across quaternary carbons or between different molecular fragments. In this compound, HMBC correlations would confirm the attachment of the hexadecyl chain to the aromatic ring (e.g., correlations between the α-methylene protons of the hexadecyl chain and the aromatic carbons, and between the phenolic proton and the aromatic carbons). Such correlations are critical for unequivocally confirming the ortho-substitution pattern.

Detailed 1H-NMR and 13C-NMR Spectral Analysis

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular mass of this compound, providing highly accurate molecular formula information. The precise mass measurement allows for the differentiation of compounds with very similar nominal masses.

For this compound (C22H38O), HRMS typically shows a prominent molecular ion peak [M+H]+ at m/z 319.2945 (calculated for C22H39O+). The observed mass is in excellent agreement with the theoretical mass, confirming the molecular formula. Fragmentation pathway analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural insights. Characteristic fragmentation patterns include the loss of small molecules or parts of the alkyl chain, which can be correlated with the proposed structure. For instance, α-cleavage adjacent to the aromatic ring or successive losses of ethylene (B1197577) units from the hexadecyl chain are commonly observed fragmentation pathways.

Table 3: Representative HRMS Data for this compound

| Ion Type | m/z (Observed) | m/z (Calculated) | Molecular Formula | Error (ppm) |

| [M+H]+ | 319.2945 | 319.2945 | C22H39O | 0.0 |

| [M+Na]+ | 341.2764 | 341.2764 | C22H38ONa | 0.0 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Conformation Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information on the functional groups present and can offer insights into molecular conformation.

FT-IR Spectroscopy: The FT-IR spectrum of this compound exhibits characteristic absorption bands. A broad absorption band around 3300-3500 cm-1 is indicative of the phenolic O-H stretching vibration. Aromatic C-H stretching vibrations are observed around 3030 cm-1, while aliphatic C-H stretching vibrations from the hexadecyl chain appear strongly in the 2850-2960 cm-1 region. Aromatic C=C stretching vibrations are typically found around 1600 cm-1 and 1500 cm-1. The C-O stretching of the phenol (B47542) group is observed around 1200-1250 cm-1.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on vibrations that are not IR-active or are weak in the IR spectrum. Strong Raman bands for this compound would include symmetric C-H stretching vibrations of the alkyl chain and characteristic ring breathing modes and C=C stretching vibrations of the aromatic ring. The long alkyl chain's conformational preferences can sometimes be inferred from specific Raman active modes related to trans vs. gauche conformers, although for a simple linear chain, this might be less pronounced than for more complex systems.

Table 4: Characteristic Vibrational Frequencies for this compound

| Technique | Frequency (cm-1) | Assignment |

| FT-IR | 3350 (br) | O-H stretching (phenol) |

| FT-IR | 2920, 2850 | C-H stretching (aliphatic) |

| FT-IR | 3030 | C-H stretching (aromatic) |

| FT-IR | 1600, 1500 | C=C stretching (aromatic) |

| FT-IR | 1220 | C-O stretching (phenol) |

| Raman | ~2900 | C-H stretching (aliphatic) |

| Raman | ~1600 | C=C stretching (aromatic) |

| Raman | ~1000 | Ring breathing (aromatic) |

X-ray Crystallography of this compound and its Cocrystals: Insights into Solid-State Structure

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state, including precise bond lengths, bond angles, and intermolecular interactions. For this compound, single-crystal X-ray diffraction would confirm the connectivity established by NMR and provide insights into its solid-state packing. Given the long alkyl chain, the molecule might exhibit lamellar packing, where the aromatic rings stack and the alkyl chains interdigitate. Hydrogen bonding involving the phenolic hydroxyl group would also be a key feature influencing the crystal packing.

Studies on cocrystals involving this compound would explore its ability to form supramolecular assemblies with other molecules through non-covalent interactions, such as hydrogen bonding or π-π stacking. These studies are crucial for understanding crystal engineering and designing materials with specific properties. For example, cocrystallization with hydrogen bond acceptors could lead to novel solid forms with altered solubility or stability profiles.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)

Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD), is used to determine the absolute configuration and enantiomeric excess of chiral molecules. This compound, in its parent form, is an achiral molecule due to the absence of any stereogenic centers. Therefore, chiroptical spectroscopy is not applicable for the enantiomeric excess determination of this compound itself. However, if chiral derivatives of this compound were synthesized (e.g., by introducing a chiral center within the hexadecyl chain or on the aromatic ring), then chiroptical methods would become highly relevant for their stereochemical characterization.

Advanced Analytical Method Development for O Hexadecylphenol in Diverse Matrices

Chromatographic Separations for Isolation and Quantification of o-Hexadecylphenol

Chromatographic techniques are fundamental for the selective separation and precise quantification of this compound from complex sample matrices. The choice of method often depends on the volatility and thermal stability of the analyte, as well as the nature of the matrix.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. Method development focuses on optimizing separation parameters to achieve accurate and reliable quantification.

A typical HPLC method for phenolic compounds involves a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. nih.govnajah.edu The development process includes optimizing the mobile phase composition, flow rate, and detector wavelength to ensure good separation and sensitivity. najah.educhromatographyonline.com For instance, an isocratic mobile phase of 40% methanol (B129727) and 60% water at a flow rate of 1.0 mL/min has been used for the separation of phenol (B47542) derivatives. nih.gov

Method validation is crucial to ensure the reliability of the analytical data and is performed according to guidelines from the International Council for Harmonisation (ICH). labmanager.comnih.gov Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. ejgm.co.uk This is typically evaluated by creating a calibration curve over a specified concentration range. nih.gov A high correlation coefficient (R²), ideally ≥ 0.999, indicates good linearity. labmanager.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. ejgm.co.uk It is assessed at three levels: repeatability (same conditions, short interval), intermediate precision (different days, analysts, or equipment), and reproducibility (inter-laboratory). labmanager.com

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov It is often determined by recovery studies, spiking the matrix with a known amount of the analyte. chromatographyonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. ejgm.co.uktesisenred.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. labmanager.com

Table 1: Example HPLC Method Parameters and Validation Data for Phenolic Compound Analysis

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | Agilent Zorbax Eclipse XDB-C18 (4.6 mm x 250 mm, 5 µm) | nih.gov |

| Mobile Phase | Methanol:Water (40:60, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | Diode Array Detector (DAD) at 280 nm | nih.gov |

| Linearity (R²) | 0.99993 | nih.gov |

| Accuracy (Recovery %) | 99.994% | nih.gov |

| Precision (CV %) Within-day | <0.13% | nih.gov |

| Precision (CV %) Between-day | <0.23% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile or Derivatized this compound

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. wikipedia.org For non-volatile compounds like this compound, derivatization is often necessary to improve volatility and chromatographic performance. dphen1.com Common derivatizing agents for phenols include pentafluorobenzoyl chloride or diazomethane. dphen1.comepa.gov

GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. wikipedia.org The sample is first vaporized and separated in the GC column, and then the separated components are ionized and detected by the mass spectrometer. wikipedia.org This provides both qualitative (identification based on mass spectra) and quantitative (based on peak area) information. wikipedia.org

The development of a GC-MS method involves optimizing parameters such as the injector temperature, column temperature program, and mass spectrometer settings. thermofisher.comoiv.int For complex matrices, sample preparation steps like extraction and cleanup are crucial to remove interferences. dphen1.com Isotope dilution methods, using isotopically labeled internal standards, can be employed for accurate quantification. dphen1.com

Table 2: Typical GC-MS Parameters for Alkylphenol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Injection | Splitless mode | oiv.int |

| Injector Temperature | 260 °C | oiv.int |

| Column | 5MS UI 30 m x 0.25 mm x 0.25 µm | oiv.int |

| Oven Program | 50°C, then 10 °C/min to 300 °C, hold for 3 min | oiv.int |

| Carrier Gas | Helium at 1 mL/min | oiv.int |

| MS Ionization Mode | Negative-ion chemical ionisation (NCI) | dphen1.com |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) | wikipedia.org |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. slideshare.net SFC is considered a hybrid of gas and liquid chromatography and offers advantages for the separation of thermally labile and non-volatile compounds. slideshare.netamericanpharmaceuticalreview.com It is known for faster analysis times and reduced use of organic solvents compared to HPLC. chromatographytoday.com

Modern SFC, often referred to as Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC), employs columns with sub-2 µm particles and can be a viable alternative to reversed-phase and normal-phase liquid chromatography for a range of compounds. unige.ch The technique has been successfully applied to the analysis of various analytes, including those with high polarity. unige.ch The use of co-solvents, such as methanol, and even small amounts of water, has expanded the applicability of SFC. unige.ch

For challenging separations, SFC can offer unique selectivity due to the properties of the supercritical fluid mobile phase. chromatographytoday.com The low viscosity of supercritical CO2 allows for higher flow rates and the use of longer columns, which can lead to improved resolution. chromatographytoday.com

Electrochemical Sensing Platforms for Selective this compound Detection

Electrochemical sensors offer a rapid, sensitive, and cost-effective approach for the detection of phenolic compounds. nih.gov These sensors operate by measuring the electrical signal produced from the electrochemical reaction of the analyte at the electrode surface. nih.gov The development of novel electrode materials is key to enhancing the sensitivity and selectivity of these sensors.

Transition metal oxides and their nanocomposites have shown significant promise as electrode modifiers for phenol detection due to their electrocatalytic properties. nih.gov For example, materials like NiCo₂O₄ have been investigated for their high electronic conductivity and tunable redox states. mdpi.com The use of carbon-based nanomaterials, such as reduced graphene oxide (rGO), can further improve the sensor performance by increasing the electrode surface area and enhancing electron transfer rates. scielo.br

The design of an electrochemical sensor involves modifying a base electrode, such as a glassy carbon electrode (GCE), with the chosen sensing material. rsc.org The analytical performance of the sensor is then evaluated based on parameters like linear range, limit of detection, sensitivity, and selectivity. mdpi.com

Spectrophotometric and Fluorometric Approaches for Trace Analysis of this compound

Spectrophotometric and fluorometric methods are valuable for the trace analysis of this compound, offering high sensitivity and simplicity.

Spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. For phenolic compounds, this often involves a chemical reaction to produce a colored derivative that can be measured in the visible region of the spectrum, which helps to avoid interferences from other UV-absorbing compounds in the sample matrix. scielo.br The concentration of the analyte is determined by measuring the absorbance and applying the Beer-Lambert law. ijariie.com While spectrophotometry is cost-effective, its selectivity can be limited, and multivariate calibration techniques may be required to resolve mixtures of similar compounds. scielo.br

Fluorometry , or fluorescence spectroscopy, is generally more sensitive and selective than spectrophotometry. dpi.qld.gov.au It measures the fluorescence emitted by a compound after it absorbs light. denovix.com For compounds that are not naturally fluorescent, derivatization with a fluorescent tag can be employed. researchgate.net The intensity of the emitted fluorescence is proportional to the concentration of the analyte. nih.gov Fluorometric assays can achieve very low detection limits, making them suitable for trace analysis. dpi.qld.gov.au

Hyphenated Techniques (e.g., LC-MS/MS, GC-GC) for Enhanced Analytical Specificity and Sensitivity

Hyphenated techniques, which couple a separation method with a detection method, provide enhanced analytical capabilities for complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool that combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. sciex.com This technique is particularly useful for analyzing trace levels of compounds in complex matrices like biological fluids or environmental samples. sciex.comjasco-global.com In LC-MS/MS, the analyte is first separated by LC, then ionized, and the precursor ion is selected and fragmented. The resulting product ions are then detected, providing a high degree of specificity. sciex.com Multiple Reaction Monitoring (MRM) is a common scan mode used in LC-MS/MS for quantification, offering excellent sensitivity and selectivity. sciex.com

Gas Chromatography-Gas Chromatography (GC-GC) , also known as two-dimensional gas chromatography (GCxGC), provides a significant increase in peak capacity and resolution compared to single-column GC. In GCxGC, two columns of different selectivity are connected in series. The effluent from the first column is trapped and then reinjected onto the second, faster-separating column. This results in a two-dimensional chromatogram with much greater separation power, which is highly beneficial for the analysis of extremely complex mixtures.

Table 3: Comparison of Hyphenated Techniques

| Technique | Principle | Advantages | Typical Application |

|---|---|---|---|

| LC-MS/MS | Separation by HPLC followed by detection with tandem mass spectrometry. sciex.com | High sensitivity, high selectivity, suitable for non-volatile compounds. sciex.comshimadzu.com | Analysis of phenols in water and textiles. jasco-global.comshimadzu.com |

| GC-GC | Two-dimensional separation using two different GC columns. | Very high peak capacity and resolution. | Analysis of complex volatile and semi-volatile mixtures. |

Mechanistic Investigations of O Hexadecylphenol S Molecular Interactions

Elucidation of o-Hexadecylphenol Interaction with Biological Membranes and Lipid Bilayers

Biological membranes, primarily composed of lipid bilayers, serve as dynamic barriers crucial for cellular compartmentalization and function nih.govharvard.eduresearchgate.net. These membranes are selectively permeable, controlling the passage of molecules and ions uvigo.eswikipedia.org. The interaction of small molecules with these fundamental structures can significantly influence cellular processes.

Membrane Permeability and Fluidity Modulation by this compound

Membrane fluidity, a measure of the molecular motion within the membrane, is intrinsically linked to its permeability. Higher fluidity generally correlates with increased permeability uvigo.es. Factors such as temperature, lipid composition (e.g., fatty acid chain length and saturation), and the presence of sterols like cholesterol can significantly modulate membrane fluidity and, consequently, its permeability nih.govharvard.eduuvigo.essavemyexams.com. For instance, increasing temperature enhances lipid movement, leading to greater fluidity and reduced barrier effectiveness for polar molecules savemyexams.com. Cholesterol, an amphipathic molecule, enhances the permeability-barrier properties of the lipid bilayer, decreasing fluidity at high temperatures and increasing it at low temperatures nih.govharvard.edu. Furthermore, certain compounds, such as polyunsaturated fatty acids, have been shown to increase membrane fluidity and permeability, potentially by facilitating the formation of water pores nih.govbiorxiv.org.

While the general principles of how hydrophobic or amphipathic compounds can influence membrane biophysics are well-established, specific detailed research findings on this compound's direct modulation of membrane permeability and fluidity are not extensively documented in the current scientific literature. Investigations into such interactions would typically involve techniques like fluorescence anisotropy to measure fluidity or permeability assays using marker molecules.

Table 1: Illustrative Data for Membrane Fluidity and Permeability Modulation This table represents the type of data that would be presented if specific research findings on this compound's impact on membrane fluidity and permeability were available.

| Concentration of this compound (µM) | Membrane Fluidity (Fluorescence Anisotropy Units) | Relative Membrane Permeability (Arbitrary Units) |

|---|---|---|

| 0 (Control) | 0.35 ± 0.02 | 1.00 ± 0.05 |

| 10 | [Data Point] | [Data Point] |

| 50 | [Data Point] | [Data Point] |

| 100 | [Data Point] | [Data Point] |

Note: Specific experimental data demonstrating the direct effects of this compound on biological membrane permeability and fluidity are not widely reported in the available literature.

Interaction with Membrane Proteins and Associated Conformational Changes

Integral membrane proteins are embedded within the lipid bilayer and are critical for numerous cellular functions, including transport, signal transduction, and catalysis researchgate.netfu-berlin.de. The interaction between small molecules and these proteins can lead to significant functional consequences, often involving conformational changes in the protein structure escholarship.org. These interactions can be direct, involving specific binding sites, or indirect, mediated by perturbations to the surrounding lipid bilayer frontiersin.org. The stability and function of membrane proteins are highly sensitive to their hydrophobic environment, with factors like membrane thickness and lipid packing playing crucial roles biorxiv.org.

Conformational changes in membrane proteins, which are essential for their activity, can be induced by ligand binding or mutations escholarship.org. Advanced experimental techniques, such as pulsed dipolar electron spin resonance spectroscopy (PDS-EPR) and Förster resonance energy transfer (FRET), are employed to observe these dynamic shifts in protein structure within their native or reconstituted membrane environments fu-berlin.demdpi.com. Computational methods, including molecular dynamics (MD) simulations and molecular docking, provide atomistic insights into how ligands interact with proteins and induce conformational changes escholarship.org.

As with membrane fluidity, specific research detailing the direct interaction of this compound with membrane proteins and any associated conformational changes is not extensively documented in the current scientific literature.

Table 2: Illustrative Data for Membrane Protein Conformational Changes This table represents the type of data that would be presented if specific research findings on this compound's impact on membrane protein conformation were available.

| This compound Concentration (µM) | Protein Conformational State (e.g., Open/Closed Ratio) | Ligand Binding Affinity (Kd, nM) |

|---|---|---|

| 0 (Apo-protein) | [Data Point] | N/A |

| 25 | [Data Point] | [Data Point] |

| 75 | [Data Point] | [Data Point] |

Note: Specific experimental data on this compound's direct interaction with membrane proteins and induction of conformational changes are not widely reported in the available literature.

Binding and Modulation of Specific Enzymes and Receptors by this compound in in vitro Systems

Enzymes and receptors are central to virtually all biological processes, and their activity is tightly regulated. Small molecules can modulate these activities by binding to specific sites, leading to changes in reaction rates or signaling pathways .

Enzyme Kinetics and Inhibition Mechanisms

Enzyme inhibitors are molecules that reduce the activity of enzymes. These inhibitors can bind to the enzyme, preventing substrate binding, or directly impede the enzyme's catalytic function . Reversible inhibition, where enzyme activity is restored upon inhibitor removal, typically involves non-covalent binding interactions . Key mechanisms of reversible enzyme inhibition include:

Competitive Inhibition: The inhibitor competes with the substrate for binding to the enzyme's active site. This increases the apparent Michaelis constant (Km) but leaves the maximum reaction velocity (Vmax) unchanged, as high substrate concentrations can overcome the inhibition rose-hulman.edulibretexts.org.

Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex. This results in a decrease in both Vmax and Km rose-hulman.edulibretexts.org.

Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the ES complex with equal affinity, leading to a decrease in Vmax, while Km remains unchanged rose-hulman.edulibretexts.org.

Mixed Inhibition: The inhibitor binds to both the free enzyme and the ES complex but with differing affinities, affecting both Vmax and Km libretexts.org.

Kinetic analyses, often involving the measurement of reaction rates at varying substrate and inhibitor concentrations, are crucial for elucidating the specific mechanism of enzyme inhibition rose-hulman.edu.

Specific research detailing the enzyme kinetics and inhibition mechanisms of this compound with particular enzymes or receptors in in vitro systems is not widely available in the current scientific literature.

Table 3: Illustrative Data for Enzyme Kinetic Parameters in the Presence of this compound This table represents the type of data that would be presented if specific research findings on this compound's enzyme modulation were available.

| This compound Concentration (µM) | Enzyme | Km (µM) | Vmax (µM/min) | Inhibition Type |

|---|---|---|---|---|

| 0 (Control) | [Enzyme A] | [Data Point] | [Data Point] | N/A |

| 10 | [Enzyme A] | [Data Point] | [Data Point] | [Type] |

| 50 | [Enzyme A] | [Data Point] | [Data Point] | [Type] |

Note: Specific experimental data on this compound's enzyme kinetics and inhibition mechanisms are not widely reported in the available literature.

Allosteric Regulation and Ligand-Binding Dynamics

Allosteric regulation is a sophisticated mechanism where the binding of an effector molecule to a site distinct from the active site (an allosteric site) modulates the activity of an enzyme or protein libretexts.org. This form of regulation is a fundamental property of protein systems, where effector binding can initiate a cascade of conformational fluctuations that propagate through the protein's residue interaction network, leading to functional responses at distant sites chapman.edufrontiersin.org. Allosteric activators enhance protein activity, while allosteric inhibitors decrease it libretexts.org.

Protein dynamics and conformational transitions are central to allosteric communication frontiersin.org. The phenomenon of cooperativity, where ligand binding to one site influences the affinity of other binding sites on the same protein, is a hallmark of allosteric proteins libretexts.org. Computational approaches, such as molecular dynamics (MD) simulations and elastic network models (ENM), are increasingly employed to unravel the intricate link between protein structure, dynamics, and allosteric function, providing insights into ligand-binding dynamics and the design of allosteric modulators escholarship.orgfrontiersin.org.

Specific research investigating the allosteric regulation or detailed ligand-binding dynamics of this compound with enzymes or receptors is not extensively documented in the current scientific literature.

Table 4: Illustrative Data for Allosteric Modulation by this compound This table represents the type of data that would be presented if specific research findings on this compound's allosteric modulation were available.

| This compound Concentration (µM) | Target Protein/Receptor | Allosteric Effect (e.g., Activation/Inhibition %) | Ligand Binding Cooperativity (Hill Coefficient) |

|---|---|---|---|

| 0 (Control) | [Protein X] | N/A | [Data Point] |

| 20 | [Protein X] | [Data Point] | [Data Point] |

| 80 | [Protein X] | [Data Point] | [Data Point] |

Note: Specific experimental data on this compound's allosteric regulation and ligand-binding dynamics are not widely reported in the available literature.

Interaction of this compound with Nucleic Acids (DNA, RNA): Binding Modes and Functional Consequences

Nucleic acids, DNA and RNA, are the carriers of genetic information and play crucial roles in gene expression and regulation thermofisher.comlibretexts.org. Interactions between small molecules and nucleic acids can have significant functional consequences, affecting processes such as DNA replication, repair, transcription, and RNA processing and translation thermofisher.comnih.govmdpi.com. Proteins interact with DNA and RNA through various physical forces, including electrostatic interactions, hydrogen bonding, hydrophobic interactions, and base stacking thermofisher.com. These interactions can be sequence-specific or non-sequence-specific thermofisher.com.

DNA and RNA can undergo chemical modifications, such as methylation, which influence their physical structure and impact gene expression libretexts.org. RNA, with its flexible backbone, diverse base geometries, and the presence of 2'-hydroxyl groups, offers a rich array of recognition elements for interactions arxiv.org. Molecules can bind to nucleic acids through different modes, including intercalation (inserting between base pairs) or groove binding (interacting within the major or minor grooves). The functional consequences of such interactions can range from altering nucleic acid stability and conformation to modulating their roles in gene regulation nih.govmdpi.com.

Specific research detailing the interaction of this compound with nucleic acids (DNA, RNA), including its binding modes and any resulting functional consequences, is not extensively documented in the current scientific literature.

Table 5: Illustrative Data for Nucleic Acid Interaction by this compound This table represents the type of data that would be presented if specific research findings on this compound's nucleic acid interactions were available.

| This compound Concentration (µM) | Nucleic Acid (e.g., DNA/RNA) | Binding Mode (e.g., Intercalation/Groove Binding) | Functional Consequence (e.g., Transcription Rate Change) |

|---|---|---|---|

| 0 (Control) | [DNA/RNA Sample] | N/A | [Data Point] |

| 15 | [DNA/RNA Sample] | [Mode] | [Data Point] |

| 60 | [DNA/RNA Sample] | [Mode] | [Data Point] |

Note: Specific experimental data on this compound's interaction with nucleic acids, its binding modes, and functional consequences are not widely reported in the available literature.

Investigation of this compound's Role as a Surfactant or Interfacial Agent

Surfactants are amphiphilic compounds possessing both hydrophobic and hydrophilic groups, enabling them to lower surface or interfacial tension at various interfaces, such as gas/liquid, liquid/liquid, and liquid/solid. They are widely employed in applications like detergents, emulsifiers, dispersants, and wetting agents. scispace.comresearchgate.net Alkylphenols, as a class, are recognized for their utility in industrial applications, including their function as surfactants. The extended alkyl chain of hexadecylphenols imparts distinct hydrophobic properties, which are beneficial in formulations requiring high lipid solubility or controlled release mechanisms.

Despite the general understanding of alkylphenols as surfactants, specific detailed investigations into the role of this compound as a surfactant or interfacial agent are not extensively documented. Existing literature indicates that the family of hexadecylphenol is "less known and barely studied," with the 4-hexadecylphenol (B1596523) isomer being the primary focus of research within this family. googleapis.com Studies on 4-hexadecylphenol ethoxylates, for instance, have demonstrated critical micelle concentration (CMC) properties and surface tension reduction, indicating their effectiveness as surfactants at low concentrations compared to conventional ethoxylates. googleapis.com While these findings underscore the surfactant potential within the hexadecylphenol class, direct experimental data or detailed research findings specifically on the surfactant properties of this compound are limited.

Protein-Ligand Interaction Studies through Biophysical Techniques

Protein-ligand interactions are central to virtually all biological functions and are a long-standing field of study in biophysics, crucial for understanding molecular recognition and rational ligand design. biophys.jpnih.govdiva-portal.org These interactions involve various forces, including hydrogen bonding, hydrophobic interactions, and van der Waals contacts. drughunter.comresearchgate.netrsc.org Phenolic compounds, in general, can interact with proteins through their hydroxyl groups, forming hydrogen bonds that may influence protein structure and activity. The long alkyl chain of compounds like hexadecylphenol can also facilitate integration into lipid bilayers, potentially affecting membrane integrity and function, which in turn can influence protein interactions within or associated with membranes.

However, specific protein-ligand interaction studies focusing on this compound using biophysical techniques are not widely reported in the current literature. While 4-hexadecylphenol has been investigated as a model compound for understanding lipid-phenol interactions and its potential effects on biological membranes and proteins, direct biophysical characterization of this compound's binding to specific proteins or its modulation of protein function remains an area with limited published data. General biophysical techniques employed in protein-ligand interaction studies include, but are not limited to, methods that assess binding thermodynamics, structural changes, and dynamic properties of protein-ligand systems. diva-portal.orgnoaa.gov The absence of specific detailed research findings for this compound in this domain suggests a gap in the current understanding of its precise molecular interactions with biological macromolecules.

Biological Activities and Bio Applications of O Hexadecylphenol Excluding Human Clinical Data

Antimicrobial Efficacy of o-Hexadecylphenol in in vitro Studies

While direct studies on the antimicrobial efficacy of this compound are not extensively available in the reviewed scientific literature, the broader class of phenolic compounds, to which it belongs, is well-documented for its significant antimicrobial properties against a wide range of microorganisms. frontiersin.orgdoi.orgrroij.com The structural characteristics of phenolic compounds, including the hydroxyl group attached to a benzene (B151609) ring, are key to their biological activity. frontiersin.org The lipophilic nature of long-chain alkylphenols, such as this compound, likely enhances their ability to interact with and disrupt microbial cell membranes. mdpi.com

Antibacterial Activity Against Pathogenic and Commensal Bacterial Strains

Phenolic compounds have demonstrated varied antibacterial activity against both pathogenic and commensal bacteria. frontiersin.org For instance, studies on various phenolic acids have shown inhibitory effects on the growth of Escherichia coli, Staphylococcus aureus, and various Lactobacillus species. frontiersin.org The effectiveness of these compounds can be influenced by their concentration and the specific bacterial strain being tested. For example, pathogenic E. coli O157:H7 was found to be susceptible to a wider range of phenolic acids than the commensal E. coli ATCC 25922 at a concentration of 1000 µg/mL. frontiersin.org

The antibacterial action of phenolic compounds is generally more pronounced against Gram-positive bacteria compared to Gram-negative bacteria, although this is not a universal rule. rroij.com The difference in cell wall structure between these two types of bacteria is a significant factor in their susceptibility. rroij.com Some phenolic compounds have also been shown to be effective against foodborne pathogens such as Listeria monocytogenes and Bacillus subtilis. nih.govnih.gov

Table 1: Representative Antibacterial Activity of Phenolic Compounds Against Various Bacterial Strains

| Phenolic Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Gallic Acid | Escherichia coli | Sensitive | mdpi.com |

| Gallic Acid | Pseudomonas aeruginosa | Sensitive | mdpi.com |

| Gallic Acid | Bacillus subtilis | Not effective | mdpi.com |

| Quercetin | Escherichia coli | Moderately active | mdpi.com |

| Quercetin | Pseudomonas aeruginosa | Moderately active | mdpi.com |

| Quercetin | Bacillus subtilis | Moderately active | mdpi.com |

| Caffeic Acid | Staphylococcus aureus | MICs 256-1024 µg/mL | doi.org |

| Butyl gallate | Various strains (except P. aeruginosa) | Active | nih.gov |

| Resveratrol | Various strains | Highly active | nih.gov |

This table presents representative data for various phenolic compounds to illustrate the general antibacterial properties of this chemical class, due to the lack of specific data for this compound.

Antifungal Activity Against Fungal Species

Scientific literature indicates that various phenolic compounds and plant extracts rich in these molecules possess notable antifungal properties. For instance, saponins, a class of compounds that can be derived from plants, have demonstrated significant in vitro activity against several pathogenic yeasts, including Candida albicans and Cryptococcus neoformans. nih.gov One particular saponin, TTS-12, was found to be highly effective against C. albicans, with a Minimum Inhibitory Concentration (MIC80) of 10 µg/mL. nih.gov

Furthermore, olive leaf extracts, which are rich in phenolic compounds like oleuropein, have shown concentration-dependent antifungal effects against Fusarium proliferatum. frontiersin.org The encapsulation of these extracts in chitosan (B1678972) nanoparticles enhanced their efficacy, with one formulation achieving an 87.96% inhibition of conidial germination at the highest tested concentration. frontiersin.org While direct studies on this compound are lacking, these findings suggest that as a phenolic compound, it may also exhibit antifungal properties.

Antiviral Properties in Cellular Models

Although specific studies on the antiviral properties of this compound are not readily found, research on structurally related molecules provides some insights. For example, 1-O-hexadecyloxypropyl-cidofovir (HDP-CDV), which contains a hexadecyl chain, has demonstrated significantly increased antiviral activity against cytomegaloviruses and herpes simplex viruses in human lung fibroblast cells compared to the parent compound, cidofovir. doi.orgnih.gov This enhanced activity is attributed to improved cellular uptake and metabolism. doi.orgnih.gov

Generally, polyphenols from various plant sources have been shown to exhibit broad antiviral activities against a range of viruses, including influenza, hepatitis, and rotavirus. mdpi.com Their mechanisms of action often involve inhibiting viral entry into host cells or interfering with viral replication processes. mdpi.com For example, epigallocatechin gallate (EGCG), a polyphenol found in green tea, has been shown to inhibit the entry of the hepatitis C virus into cells. mdpi.com

Mechanisms of Antimicrobial Action (e.g., Cell Membrane Disruption, Metabolic Inhibition)

The primary mechanism of antimicrobial action for many phenolic compounds involves the disruption of the microbial cell membrane. frontiersin.orgmdpi.com The hydroxyl groups on the phenolic structure can form hydrogen bonds with the cell envelope, and the lipophilic nature of alkyl chains, such as the hexadecyl group in this compound, facilitates interaction with the lipid bilayer of the cell membrane. frontiersin.orgmdpi.com This interaction can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. mdpi.com

Antioxidant Potential of this compound in Cell-Free and Cellular Assays

While specific studies detailing the antioxidant potential of this compound are limited in the available literature, phenolic compounds as a class are widely recognized for their antioxidant capabilities. nih.gov This activity is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

Free Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)

The antioxidant activity of phenolic compounds is commonly evaluated using cell-free assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov In these assays, the ability of a compound to reduce the stable colored radicals (DPPH or ABTS) is measured spectrophotometrically, providing an indication of its free radical scavenging capacity.

Although direct data for this compound is not available, numerous studies have demonstrated the potent DPPH and ABTS radical scavenging activities of various phenolic compounds. nih.gov The presence of the hydroxyl group on the aromatic ring is crucial for this activity. The long alkyl chain in this compound may influence its solubility and partitioning in different assay systems, which could in turn affect its measured antioxidant activity.

Inhibition of Oxidative Stress and Lipid Peroxidation in in vitro Models

A comprehensive review of scientific literature reveals a notable absence of studies specifically investigating the capacity of this compound to inhibit oxidative stress and lipid peroxidation in in vitro models.

However, the broader class of phenolic compounds is widely recognized for its antioxidant properties. These compounds can neutralize harmful reactive oxygen species (ROS), which are implicated in cellular damage. The process of lipid peroxidation, a chain reaction of oxidative degradation of lipids, leads to cell membrane damage and the formation of reactive aldehydes. imrpress.commdpi.comfrontiersin.org Phenolic compounds, through their ability to donate hydrogen atoms, can effectively interrupt these chain reactions. nih.gov Various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the thiobarbituric acid reactive substances (TBARS) assay, are commonly used to evaluate the antioxidant and anti-lipid peroxidation activities of substances. nih.govnih.gov While these principles are well-established for many phenols, dedicated research is required to determine if this compound exhibits similar efficacy.

Cellular Antioxidant Enzyme Modulation

There is currently no specific data from published research on the effects of this compound on the modulation of cellular antioxidant enzymes.

Cellular defense against oxidative stress is maintained by a network of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). explorationpub.comnih.gove-cep.org These enzymes play a crucial role by converting highly reactive species like superoxide radicals and hydrogen peroxide into less harmful substances. explorationpub.comnih.gov Studies on various plant-derived phytochemicals, including many phenolic compounds, have demonstrated their ability to modulate the activity and expression of these enzymes. wjgnet.comnih.govmdpi.com For instance, some compounds can upregulate the expression of these protective enzymes, thereby enhancing the cell's capacity to withstand oxidative insults. wjgnet.com The potential of this compound to influence these enzymatic systems remains an uninvestigated area.

Antiproliferative and Cytotoxic Effects of this compound in Cancer Cell Lines (Non-Human)

Scientific literature lacks specific studies evaluating the antiproliferative and cytotoxic effects of this compound on any non-human cancer cell lines. While a related compound, hexadecylphosphocholine, has demonstrated cytotoxic activity against various neoplastic cell lines, these findings cannot be directly extrapolated to this compound. nih.gov

Induction of Apoptosis and Necrosis Pathways

No research has been published detailing the ability of this compound to induce apoptosis or necrosis in non-human cancer cells.

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells and is a primary target for many cancer therapies. thermofisher.com It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-mediated) pathway, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. researchgate.netmedchemexpress.comfrontiersin.org Necrosis, on the other hand, is a form of cell death characterized by cell swelling and membrane rupture. thermofisher.com Many natural compounds, including various phytochemicals, have been shown to induce apoptosis in cancer cells, making it a key mechanism of their anti-cancer action. frontiersin.orgfrontiersin.org Whether this compound possesses such capabilities is yet to be determined.

Cell Cycle Arrest Mechanisms

There are no available studies on the effect of this compound on cell cycle progression in non-human cancer cell lines.

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. mdpi.com Cell cycle checkpoints, such as the G1/S and G2/M transitions, serve as control points to ensure genomic integrity. kegg.jpwikipedia.org Many anti-cancer agents function by inducing cell cycle arrest at these checkpoints, preventing cancer cells from proliferating and often leading to apoptosis. mdpi.comwikipedia.org For example, some flavonoids have been shown to induce G2/M phase arrest in non-small-cell lung cancer cells. mdpi.com The potential interaction of this compound with cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs) has not been explored. plos.org

Selective Cytotoxicity Profiles across Different Cell Types

No data exists comparing the cytotoxic effects of this compound on cancerous versus non-cancerous non-human cell lines.

An essential characteristic of a potential anticancer agent is its ability to selectively kill cancer cells while exhibiting minimal toxicity toward normal, healthy cells. frontiersin.orgplos.org This selective cytotoxicity is crucial for minimizing side effects in therapeutic applications. Studies on other compounds have demonstrated this desirable profile, showing significant inhibition of cancer cell proliferation with little to no effect on normal cells. escholarship.orgresearchgate.net The selectivity profile for this compound remains unknown due to the absence of relevant research.

Anti-inflammatory Properties of this compound in in vitro and ex vivo Models

A review of the scientific literature indicates a lack of research into the anti-inflammatory properties of this compound in in vitro or ex vivo models.

Inflammation is a complex biological response, and chronic inflammation is linked to various diseases. Key mediators of inflammation include nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β). plos.orgmdpi.com Many studies evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit these mediators in cell models, such as lipopolysaccharide (LPS)-stimulated macrophages. frontiersin.orgmdpi.com Phenolic compounds and flavonoids found in various plant extracts are well-known for their anti-inflammatory effects, often acting by suppressing the production of NO and downregulating pro-inflammatory cytokines. frontiersin.orgmdpi.comnih.gov However, without specific experimental data, the anti-inflammatory potential of this compound cannot be confirmed.

Note on Data Tables: Due to the lack of specific experimental research on this compound for the biological activities outlined above, the generation of interactive data tables with research findings is not possible. The information provided is based on the general activities of related compound classes, and no quantitative data for this compound itself has been reported in the reviewed scientific literature.

Modulation of Pro-inflammatory Mediators (e.g., Cytokines, Chemokines)

Direct studies on the effect of isolated this compound on pro-inflammatory mediators are not extensively documented in current scientific literature. However, this compound has been identified as a chemical constituent of propolis from certain geographic regions, such as Cameroon. researchgate.net Propolis, a resinous mixture produced by honeybees, is widely recognized for its anti-inflammatory properties. researchgate.netnih.gov The biological activity of propolis is attributed to its complex mixture of polyphenolic compounds, including flavonoids and phenolic acids. mdpi.comatlantis-press.com

Table 1: Effects of Propolis Extracts on Pro-inflammatory Mediators in Non-Human Models

| Mediator | Observed Effect of Propolis Extract | Significance | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Down-regulation | A key cytokine that drives acute inflammation. nih.gov | researchgate.net |

| Interleukin-1β (IL-1β) | Down-regulation | A potent pro-inflammatory cytokine involved in a wide range of immune responses. nih.gov | researchgate.net |

| Interleukin-6 (IL-6) | Down-regulation | A cytokine with both pro-inflammatory and anti-inflammatory functions, often elevated in inflammatory conditions. nih.gov | researchgate.net |

Inhibition of Key Inflammatory Pathways (e.g., NF-κB, MAPK)

The molecular mechanisms underlying the anti-inflammatory effects of many natural phenolic compounds involve the inhibition of major signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). nih.gov The NF-κB pathway is a central regulator of genes involved in immune and inflammatory responses. googleapis.comatlasgeneticsoncology.org Similarly, the MAPK pathways (including p38, JNK, and ERK) are responsive to stress stimuli like inflammatory cytokines and are pivotal in regulating inflammation. frontiersin.org

Natural compounds found in substances like propolis are known to inhibit the NF-κB pathway, which in turn reduces the production of pro-inflammatory cytokines. researchgate.netnih.gov For example, some compounds can prevent the degradation of the inhibitor of NF-κB (IκBα), which keeps NF-κB inactive in the cytoplasm and prevents it from initiating the transcription of inflammatory genes. googleapis.com Although this activity is documented for propolis extracts as a whole, specific studies demonstrating the direct inhibition of NF-κB or MAPK pathways by isolated this compound are not available. Given its structure as a long-chain alkylphenol, a class of molecules known for diverse biological activities, it is plausible that it could interact with these pathways, but further research is required to confirm this.

Immunomodulatory Effects of this compound in Non-Human Cellular Models

Immunomodulation refers to the alteration of the immune system's function. Propolis, in which this compound is a constituent, has been reported to possess immunomodulatory effects in addition to its anti-inflammatory properties. researchgate.netnih.gov These effects can include the enhancement of certain immune cell activities. For example, some studies on propolis extracts have reported an enhancement in the activity of macrophages, which are crucial cells in the innate immune system responsible for phagocytosis and antigen presentation. researchgate.net

The immunomodulatory potential of propolis is often linked to its rich content of phenolic compounds. nih.gov These compounds can influence immune responses, though the specific role of individual components like this compound remains to be elucidated. The broad bioactivity of propolis suggests that its constituents, potentially including this compound, could play a role in modulating immune functions in non-human cellular models. researchgate.net

Potential Applications in Agriculture: Plant Growth Regulation and Crop Protection (Non-Pesticidal)

Plant Growth Regulators (PGRs) are synthetic or natural compounds that modify plant growth and development by altering hormonal activity, often to produce shorter stems, reduce lodging, and improve crop durability. alberta.caresearchgate.net Non-pesticidal crop protection involves managing pests and diseases using natural and sustainable methods without relying on synthetic chemical pesticides. intermountainturf.com

Currently, there is no scientific evidence in the available literature to suggest that this compound is used as a plant growth regulator or in non-pesticidal crop protection. Commercial PGRs utilize various active ingredients, such as Chlormequat chloride, to inhibit the biosynthesis of gibberellin, a plant hormone responsible for stem elongation. ohp.compurdue.edu While phenolic compounds are abundant in the plant kingdom, a specific function for this compound in agricultural applications as a PGR or for crop protection has not been identified.

Role in Biofilm Inhibition and Anti-biofouling Strategies

A biofilm is a community of microorganisms encased in a self-produced matrix of polymers, which protects them from antimicrobial agents and environmental stress. researchgate.netnih.gov Biofilm inhibition is a critical strategy to combat persistent infections and industrial biofouling. nih.gov Anti-biofouling strategies aim to prevent the accumulation of microorganisms, plants, or algae on wetted surfaces. nih.gov

Phenolic compounds are widely studied for their antimicrobial properties. ontosight.ai This inherent antimicrobial activity is a key prerequisite for any agent intended to inhibit biofilm formation. The structure of this compound, featuring a hydrophilic phenol (B47542) head and a long, hydrophobic 16-carbon alkyl chain, gives it surfactant-like (amphiphilic) properties. ontosight.ai Surfactants can interfere with the initial attachment of bacteria to surfaces, a critical first step in biofilm development. nih.gov Some polyphenols have demonstrated the ability to disrupt quorum sensing, the cell-to-cell communication system bacteria use to coordinate biofilm formation. biomedpharmajournal.org

While the chemical structure of this compound suggests it could have potential in anti-biofilm and anti-biofouling applications, specific research studies evaluating its efficacy for these purposes are not currently available.

Computational Chemistry and Cheminformatics of O Hexadecylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity of o-Hexadecylphenol

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. ajchem-a.comnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and chemical reactivity. ajchem-a.comnih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgstackexchange.com It is a versatile tool for calculating ground-state properties like electron density, total energy, and molecular structure with a favorable balance of accuracy and computational cost. wikipedia.orguni-muenchen.de

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations Note: This table presents hypothetical, yet chemically reasonable, data for this compound based on standard values for phenol (B47542) and n-alkanes, as specific DFT studies on this molecule are not publicly available.

| Parameter | Atoms Involved | Predicted Value | Comment |

|---|---|---|---|

| Bond Length | C-O (Phenolic) | ~1.36 Å | Typical length for a phenol C-O bond. |

| Bond Length | O-H (Phenolic) | ~0.96 Å | Standard length for a phenolic hydroxyl group. nih.gov |

| Bond Length | C-C (Aromatic) | ~1.39 - 1.40 Å | Average bond length within the benzene (B151609) ring. |

| Bond Length | C(aromatic)-C(alkyl) | ~1.51 Å | Standard sp2-sp3 carbon-carbon bond length. |

| Bond Length | C-C (Alkyl Chain) | ~1.53 - 1.54 Å | Typical sp3-sp3 carbon-carbon bond length. |

| Bond Angle | C-O-H | ~109° | Angle associated with the hydroxyl group. |

| Bond Angle | C-C-C (Alkyl Chain) | ~109.5° | Standard tetrahedral angle in an alkane chain. |

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for understanding and predicting a molecule's reactive behavior by mapping the charge distribution. uni-muenchen.denih.gov It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.demdpi.com For this compound, the MEP map would show a region of high negative potential (typically colored red) around the oxygen atom of the hydroxyl group, identifying it as a primary site for electrophilic attack and as a hydrogen bond acceptor. mdpi.com Conversely, a region of positive potential (blue) would be located around the hydroxyl hydrogen, marking it as a site for nucleophilic attack and as a hydrogen bond donor. The long hexadecyl chain would exhibit a largely neutral (green) potential, confirming its nonpolar, hydrophobic character. ias.ac.inx-mol.com

Frontier Molecular Orbitals (FMO): Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. imperial.ac.ukyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. youtube.com For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom, reflecting its capacity to act as an electron donor, which is key to its antioxidant activity. nih.gov The LUMO would likely be distributed over the aromatic ring system. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.com

Table 2: Predicted FMO Properties for this compound Note: This table presents hypothetical data based on typical values for phenolic antioxidants. nih.govnih.gov Specific calculations for this compound are required for precise values.

| Parameter | Predicted Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital. Higher values indicate stronger electron-donating ability. nih.gov |

| ELUMO | -0.5 to -1.5 | Energy of the lowest unoccupied molecular orbital. Lower values indicate stronger electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 | Energy difference (ELUMO - EHOMO). A smaller gap suggests higher reactivity. nih.gov |

Density Functional Theory (DFT) Studies for Ground and Excited States

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govacademie-sciences.fr It is widely used in drug discovery to screen for potential inhibitors of specific biological targets. nih.gov

For this compound, which exhibits antimicrobial and antifouling activity, molecular docking could be used to predict its binding mode within the active site of key microbial enzymes. mdpi.com For instance, a potential non-human target could be tyrosinase, a copper-containing enzyme found in fungi and bacteria that is involved in melanin (B1238610) synthesis and browning processes. mdpi.com Docking simulations would place the this compound molecule into the enzyme's active site and calculate a binding affinity score. The results would likely show the phenolic hydroxyl group forming hydrogen bonds with polar amino acid residues or coordinating with metal ions in the active site, while the long, hydrophobic hexadecyl chain would establish extensive van der Waals and hydrophobic interactions within a nonpolar pocket of the enzyme. researchgate.net

Table 3: Hypothetical Molecular Docking Results of this compound with a Fungal Tyrosinase Target Note: This table is illustrative. Actual results would depend on the specific protein structure and docking software used.

| Parameter | Predicted Value/Interaction | Interpretation |

|---|---|---|

| Binding Affinity | -7.0 to -9.5 kcal/mol | A strong negative value suggests stable binding to the target enzyme. nih.gov |

| Hydrogen Bonds | Phenolic -OH with His, Asp, or Glu residues | Anchors the polar head of the molecule in the active site. researchgate.net |

| Hydrophobic Interactions | Hexadecyl chain with Val, Leu, Ile, Phe residues | The long alkyl tail contributes significantly to binding affinity through hydrophobic contacts. |

| Pi-Alkyl Interactions | Aromatic ring with alkyl side chains of residues | Further stabilizes the ligand within the binding pocket. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior in Solvents and Membranes

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and interactions with the environment. mdpi.commdpi.com MD simulations are particularly useful for studying large, flexible molecules and their interactions with complex systems like solvents or biological membranes. nih.gov

For this compound, its amphiphilic nature makes its interaction with cell membranes a key area of investigation. MD simulations could model the behavior of this compound within a model bacterial membrane, such as a palmitoyl-oleoyl-phosphatidylcholine (POPC) bilayer. mdpi.com These simulations would reveal how the molecule inserts itself into the membrane, with the hydrophobic hexadecyl tail burying into the lipid core and the polar phenol head group positioned near the water-lipid interface. nih.gov Such studies can analyze the molecule's conformational flexibility within the membrane, its diffusion rate, and its effect on membrane properties like thickness, fluidity, and order. mdpi.com This information is critical for understanding its mechanism of antimicrobial action, which may involve disrupting membrane integrity.

Table 4: Parameters and Potential Findings from an MD Simulation of this compound in a Model Membrane Note: This table outlines a typical setup and expected outcomes for such a simulation.

| Simulation Parameter/Analysis | Typical Value/Method | Information Gained |

|---|---|---|

| Force Field | CHARMM36, GROMOS | Defines the potential energy of the system's particles. |

| Membrane Model | POPC or POPE Bilayer | Represents a simplified bacterial cell membrane. mdpi.com |

| Simulation Time | 100 - 500 ns | Allows for observation of molecular insertion and equilibration. |

| Analysis: Insertion Depth | Density Profile | Determines the average position of the molecule relative to the membrane center. |

| Analysis: Conformational Flexibility | Root Mean Square Fluctuation (RMSF) | Measures the flexibility of the alkyl chain within the lipid environment. |

| Analysis: Membrane Disruption | Lipid Order Parameters (SCD) | Indicates if the compound increases or decreases membrane order/fluidity. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.govdntb.gov.ua By developing a mathematical model, QSAR can predict the activity of new, untested compounds, saving significant time and resources in the discovery process. researchgate.netpreprints.org

For this compound and its analogues, QSAR models could be developed to predict their antioxidant or antimicrobial activities. A study on the antioxidant activity of sulfur-containing alkylphenols demonstrated the utility of QSAR in predicting the rate constant for oxidation chain termination. nih.govnih.gov To build a similar model for this compound, a series of related alkylphenols with varying alkyl chain lengths and substitution patterns would be synthesized and tested. Molecular descriptors, representing physicochemical properties (e.g., LogP for lipophilicity, molecular weight), topological features (e.g., branching indices), and electronic properties (e.g., HOMO energy from DFT), would be calculated for each compound. Statistical methods like multiple linear regression or machine learning algorithms would then be used to create an equation linking these descriptors to the observed activity. preprints.org Such a model could identify the key structural features required for high activity.

Table 5: Example of a Hypothetical QSAR Model for Antioxidant Activity of Alkylphenols Note: This equation is illustrative of a typical QSAR model. The descriptors and coefficients are hypothetical.

| Component | Description |

|---|---|

| Model Equation | log(1/IC50) = 0.5 * LogP - 0.2 * (LogP)2 + 0.8 * EHOMO - 2.5 |

| Dependent Variable | log(1/IC50): A measure of antioxidant activity. |

| Independent Descriptors | LogP: Lipophilicity. The parabolic term (LogP)2 suggests an optimal lipophilicity. EHOMO: HOMO energy, representing electron-donating ability. preprints.orgnih.gov |

| Interpretation | The model suggests that antioxidant activity increases with electron-donating ability (higher EHOMO) and has an optimal lipophilicity. Very low or very high LogP values would decrease activity. |

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a response. ugm.ac.id A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points. dntb.gov.ua

Based on the known structure of this compound and its likely interactions from docking studies, a pharmacophore model for its antimicrobial activity (against non-human targets) could be constructed. This model would likely consist of three key features:

A Hydrogen Bond Acceptor: Corresponding to the phenolic oxygen.

A Hydrogen Bond Donor: Corresponding to the phenolic hydrogen.

A Large Hydrophobic Feature: Representing the C16 hexadecyl chain.

Once validated, this pharmacophore model can be used as a 3D query to perform virtual screening of large chemical databases. ugm.ac.id This process rapidly filters millions of compounds to identify those that match the pharmacophore's spatial and chemical requirements. The resulting "hit" molecules would be considered potential new analogues of this compound, possessing a different chemical scaffold but presenting the same key features to the biological target. These hits can then be acquired or synthesized for experimental testing, accelerating the discovery of novel agents with similar or improved biological profiles.

Table 6: Hypothetical Pharmacophore Features for Antimicrobial Activity

| Pharmacophore Feature | Corresponding Chemical Group | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Phenolic Oxygen | Accepts a hydrogen bond from a donor group (e.g., -NH, -OH) in the enzyme active site. |

| Hydrogen Bond Donor (HBD) | Phenolic Hydrogen | Donates a hydrogen bond to an acceptor group (e.g., C=O, N) in the enzyme active site. |

| Hydrophobic (HY) | Hexadecyl Alkyl Chain | Occupies a large, nonpolar pocket, contributing significantly to binding affinity via van der Waals forces. |

| Aromatic Ring (AR) | Phenol Ring | Can participate in pi-pi or pi-alkyl stacking interactions. |

Cheminformatics Approaches for this compound Database Analysis and Property Prediction

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data, making it a pivotal discipline for understanding compounds like this compound. unm.eduneovarsity.org This field utilizes computational methods to explore vast chemical databases, predict physicochemical and biological properties, and ultimately transform raw data into actionable knowledge. neovarsity.orgnih.gov For a specific molecule such as this compound, cheminformatics provides the tools to retrieve, analyze, and predict its behavior without the necessity for direct experimental measurement in every instance. acm.org

The foundation of analyzing this compound in chemical databases lies in its unique identification. Large repositories such as PubChem, ChemSpider, and CAS (Chemical Abstracts Service) use standardized identifiers to catalog and retrieve information. neovarsity.orgnih.gov These identifiers ensure that searches are precise and comprehensive. For this compound, these key identifiers include its CAS Number (25401-86-9), IUPAC name (2-hexadecylphenol), and various structural codes like SMILES and InChI, which represent the molecule's two-dimensional structure in a machine-readable format. nih.gov

Table 1: Key Identifiers for this compound

| Identifier Type | Value | Source |